molecular formula C17H24O3 B1325881 Ethyl 8-(2-methylphenyl)-8-oxooctanoate CAS No. 898751-42-3

Ethyl 8-(2-methylphenyl)-8-oxooctanoate

Cat. No. B1325881
M. Wt: 276.4 g/mol
InChI Key: ACGXXBOLHGZQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (for example, ester, ketone, alcohol) is also identified based on its functional groups.



Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the efficiency and selectivity of the synthesis.



Molecular Structure Analysis

The molecular structure of an organic compound is often determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information on the arrangement of atoms in the molecule and the types of bonds present.



Chemical Reactions Analysis

The reactivity of an organic compound is influenced by its functional groups and molecular structure. Common reactions for a given class of compounds are often known, and experimental studies can reveal how the compound reacts with various reagents.



Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be measured experimentally and are important for handling and storing the compound.


Scientific Research Applications

Chemoenzymatic Synthesis

Ethyl 2-hydroxy-3-oxooctanoate, a compound related to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, was used in chemoenzymatic synthesis studies. It was reduced using immobilized baker's yeast to yield high diastereoselectivity and enantioselectivity products, which are crucial in synthesizing complex organic molecules (Fadnavis, Vadivel, & Sharfuddin, 1999).

Cytotoxic Evaluation in Cancer Research

Ethyl diethoxyphosphorylacetate, structurally similar to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, was utilized in synthesizing β-aryl-γ-ethyl-α-methylidene-γ-lactones. These compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing significant potential for cancer treatment (Albrecht et al., 2010).

Asymmetric Synthesis

Asymmetric synthesis is another critical application. Ethyl 3-chloro-2-oxooctanoate, closely related to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, was used in asymmetric reduction studies. This process is vital for producing chiral compounds, which have broad applications in pharmaceuticals and other industries (Tsuboi, Furutani, & Takeda, 1987).

Reductase-Catalyzed Synthesis

Ethyl 8-chloro-6-oxooctanoate, a compound similar to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, was efficiently reduced by a newly identified NADH-dependent carbonyl reductase. This reaction is significant in producing chiral precursors for complex molecule synthesis (Chen et al., 2014).

Quantum Chemical Calculations

Quantum chemical calculations have been performed on compounds structurally related to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, such as ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate. These studies help understand molecular structures and properties, essential in designing more efficient and selective compounds (Zarrouk et al., 2014).

Safety And Hazards

The safety and hazards associated with an organic compound depend on its reactivity, toxicity, and physical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of the compound.


Future Directions

Future research on an organic compound could involve improving its synthesis, studying its reactivity, investigating its mechanism of action, or developing applications based on its properties.


Please note that this is a general overview and the specific details would depend on the particular compound. For “Ethyl 8-(2-methylphenyl)-8-oxooctanoate”, more specific information might be available in scientific literature or databases. If you have access to a library or a university database, you might be able to find more information there. Alternatively, you could consult with a chemist or a chemical engineer. They might be able to provide more specific information or suggest appropriate resources.


properties

IUPAC Name

ethyl 8-(2-methylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-20-17(19)13-7-5-4-6-12-16(18)15-11-9-8-10-14(15)2/h8-11H,3-7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGXXBOLHGZQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645546
Record name Ethyl 8-(2-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2-methylphenyl)-8-oxooctanoate

CAS RN

898751-42-3
Record name Ethyl 8-(2-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.